3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
Description
This compound belongs to the pyrazoloquinoline family, characterized by a fused heterocyclic core comprising pyrazole and quinoline rings. The [1,3]dioxolo[4,5-g] moiety indicates a 1,3-dioxole ring fused to the pyrazoloquinoline scaffold at positions 4 and 5 of the quinoline ring. Key structural features include:
- A 3-(4-fluorophenyl) substituent at position 3 of the pyrazole ring.
- A 5-(3-methylbenzyl) group at position 5 of the quinoline ring.
Properties
IUPAC Name |
5-(4-fluorophenyl)-8-[(3-methylphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O2/c1-15-3-2-4-16(9-15)12-29-13-20-24(17-5-7-18(26)8-6-17)27-28-25(20)19-10-22-23(11-21(19)29)31-14-30-22/h2-11,13H,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVWBBDIHSCAIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCO5)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazoloquinoline core, followed by the introduction of the fluorophenyl and methylbenzyl groups. Common reagents used in these reactions include fluorobenzene, methylbenzyl chloride, and various catalysts to facilitate the formation of the dioxolo ring. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the pyrazoloquinoline core.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogous derivatives:
Key Observations:
Core Structure Variations: The target compound’s 1,3-dioxolo[4,5-g] fusion contrasts with the 1,4-dioxino[2,3-g] ring in and .
Substituent Effects :
- Fluorophenyl vs. Methoxyphenyl : The target’s 4-fluorophenyl group (electron-withdrawing) may reduce metabolic degradation compared to 4-methoxyphenyl (electron-donating) in .
- Benzyl Derivatives : The 3-methylbenzyl group in the target introduces steric hindrance and lipophilicity relative to simpler benzyl or fluorobenzyl groups in analogs.
Physicochemical Properties :
- The dihydro derivatives (–5) exhibit lower molecular symmetry and higher solubility, whereas the target’s fully aromatic system likely favors crystallinity and thermal stability.
- The ethyl carboxylate substituent in ’s compound contributes to a higher melting point (248–251°C), suggesting strong intermolecular interactions.
Biological Activity
The compound 3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory and anticancer properties, while also providing insights into structure-activity relationships (SAR) and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound is characterized by a pyrazoloquinoline core with specific substituents that influence its biological activity.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazolo[4,3-c]quinoline derivatives. In particular, compounds within this class have demonstrated significant inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages. The inhibition is primarily linked to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
- Key Findings:
Anticancer Activity
The anticancer properties of pyrazolo[4,3-c]quinoline derivatives have been extensively studied. These compounds have shown promising results against various cancer cell lines through mechanisms involving topoisomerase inhibition.
- In Vitro Studies:
- A series of derivatives were screened against multiple cancer cell lines (e.g., ACHN, HCT-15). Compounds demonstrated significant cytotoxicity with GI50 values below 8 µM .
- Topoisomerase Inhibition: Some derivatives exhibited potent inhibition of topoisomerase IIα activity, suggesting potential as chemotherapeutic agents .
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural features. SAR studies indicate that:
- Substituent Positioning: The position of substituents on the phenyl ring plays a crucial role in modulating activity. For example, para-substituted compounds often exhibit enhanced inhibitory effects compared to ortho or meta substitutions.
- Quantitative Structure–Activity Relationship (QSAR): Analysis has provided insights into how specific molecular modifications can enhance or diminish biological efficacy .
Summary of Biological Activities
| Activity Type | IC50 Value | Cell Line/Model | Reference |
|---|---|---|---|
| NO Production Inhibition | 0.39 µM | RAW 264.7 | |
| Cytotoxicity | <8 µM | Various Cancer Lines | |
| Topoisomerase IIα Inhibition | Significant | NUGC-3 |
Case Studies
-
Anti-inflammatory Study:
- In a controlled experiment using RAW 264.7 cells, the compound significantly reduced LPS-induced NO production, confirming its potential as an anti-inflammatory agent.
-
Anticancer Efficacy:
- A study involving six different cancer cell lines revealed that certain derivatives displayed high cytotoxicity and effectively inhibited cell proliferation through topoisomerase inhibition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
